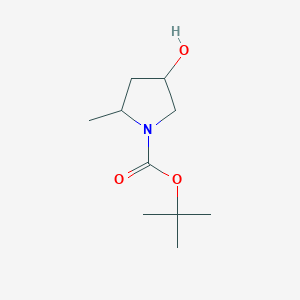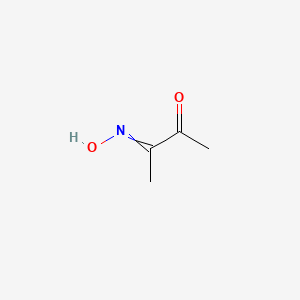
Diacetyl monoxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Diacetyl monoxime, also known as 2,3-butanedione monoxime, is an organic compound with the molecular formula C4H7NO2. It is a member of the oxime family, characterized by the presence of the hydroxyimino functional group (-C=NOH) attached to a carbonyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
Diacetyl monoxime can be synthesized through several methods. One common approach involves the reaction of diacetyl (2,3-butanedione) with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds as follows:
CH3COCOCH3+NH2OH⋅HCl→CH3C(=NOH)COCH3+H2O+NaCl
The reaction is typically carried out in an aqueous medium at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of 3-hydroxyiminobutan-2-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions
Diacetyl monoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxyimino group under mild conditions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Substituted oximes and related derivatives.
科学的研究の応用
Diacetyl monoxime has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is employed in biochemical assays and as an inhibitor of certain enzymes.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 3-hydroxyiminobutan-2-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound may also act as a chelating agent, binding to metal ions and altering their biological availability.
類似化合物との比較
Similar Compounds
2,3-Butanedione: A diketone with similar structural features but lacking the hydroxyimino group.
3-Hydroxybutan-2-one: A hydroxyketone with a hydroxyl group instead of the hydroxyimino group.
2,3-Butanedione dioxime: An oxime derivative with two oxime groups.
Uniqueness
Diacetyl monoxime is unique due to the presence of both a carbonyl and a hydroxyimino group, which confer distinct reactivity and binding properties. This dual functionality allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.
特性
分子式 |
C4H7NO2 |
|---|---|
分子量 |
101.10 g/mol |
IUPAC名 |
3-hydroxyiminobutan-2-one |
InChI |
InChI=1S/C4H7NO2/c1-3(5-7)4(2)6/h7H,1-2H3 |
InChIキー |
FSEUPUDHEBLWJY-UHFFFAOYSA-N |
正規SMILES |
CC(=NO)C(=O)C |
沸点 |
365 to 367 °F at 760 mmHg (NTP, 1992) |
melting_point |
171 to 172 °F (NTP, 1992) |
物理的記述 |
2-oxime 2,3-butanedione is a cream-colored powder. (NTP, 1992) Cream-colored solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS] |
溶解性 |
10 to 50 mg/mL at 64 °F (NTP, 1992) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


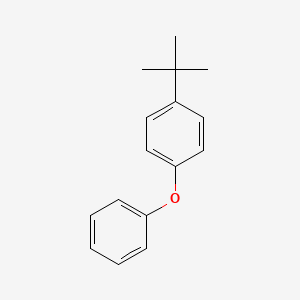

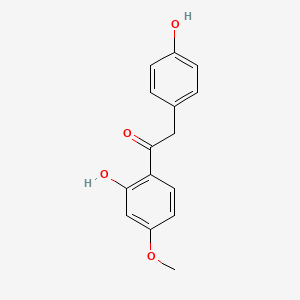

![N-Cyclohexylbenzo[d]thiazole-2-sulfonamide](/img/structure/B8817373.png)
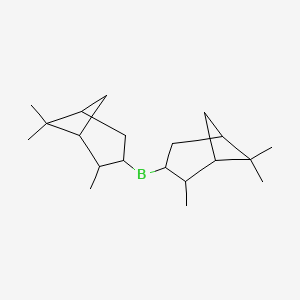


![(2-Benzo[1,3]dioxol-5-YL-thiazol-4-YL)-methanol](/img/structure/B8817398.png)

